2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-
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Overview
Description
2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- is a chemical compound with the molecular formula C14H28O2. It is characterized by its clear liquid form and a typical woody amber odor. This compound is used as a woody fixative in various perfume types due to its distinctive scent .
Preparation Methods
The synthesis of 2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- involves the reaction of 2-tert-butylcyclohexanol with sodium hydride and 1,2-epoxybutane . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the fragrance industry as a fixative and in the production of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar compounds to 2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- include:
1-[[2-(1,1-Dimethylethyl)cyclohexyl]oxy]-2-butanol: This compound has a similar structure but may differ in stereochemistry.
2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2R): This is a stereoisomer of the compound , differing in the spatial arrangement of atoms.
The uniqueness of 2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.
Properties
CAS No. |
825636-93-9 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(2S)-1-[(1R,2S)-2-tert-butylcyclohexyl]oxybutan-2-ol |
InChI |
InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3/t11-,12+,13+/m0/s1 |
InChI Key |
GQBVHGLNSHPKPG-YNEHKIRRSA-N |
Isomeric SMILES |
CC[C@@H](CO[C@@H]1CCCC[C@H]1C(C)(C)C)O |
Canonical SMILES |
CCC(COC1CCCCC1C(C)(C)C)O |
Origin of Product |
United States |
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